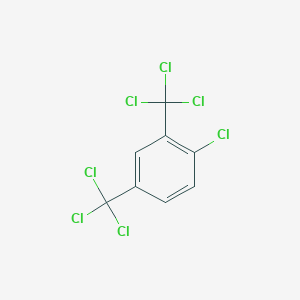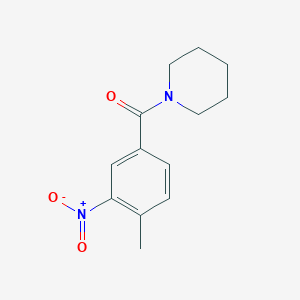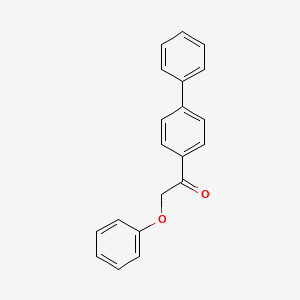![molecular formula C13H8CrO6 B6363483 [(Methoxy)(phenyl)]carbene chromium pentacarbonyl CAS No. 27436-93-7](/img/structure/B6363483.png)
[(Methoxy)(phenyl)]carbene chromium pentacarbonyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Methoxy)(phenyl)]carbene chromium pentacarbonyl (MPCP) is a molecular compound composed of chromium, carbene, and pentacarbonyl. It is a type of organometallic compound in which the metal is directly bonded to an organic group. MPCP is found in a variety of applications, ranging from its use in organic synthesis to its potential use in drug discovery and development. Its unique properties make it a valuable tool for scientists and researchers, and its versatility has led to a variety of scientific applications.
Applications De Recherche Scientifique
[(Methoxy)(phenyl)]carbene chromium pentacarbonyl has a variety of applications in scientific research. It has been used in the synthesis of a variety of organic compounds, including drugs and pharmaceuticals. It has also been used in the synthesis of polymers and other materials. In addition, [(Methoxy)(phenyl)]carbene chromium pentacarbonyl has been used in the development of catalysts for organic reactions, such as the Grubbs-Hoveyda cross-coupling reaction. Additionally, [(Methoxy)(phenyl)]carbene chromium pentacarbonyl has been used in the development of new catalysts for asymmetric hydrogenation reactions.
Mécanisme D'action
The mechanism of action of [(Methoxy)(phenyl)]carbene chromium pentacarbonyl is not well understood. However, it is believed to be related to its ability to bind to the metal center and form a strong coordination complex. This complex can then react with other molecules, such as aryl halides, to form the desired product. In addition, the coordination complex can act as a catalyst to speed up the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of [(Methoxy)(phenyl)]carbene chromium pentacarbonyl are not well understood. However, it has been shown to be non-toxic in animal studies, and it is not believed to have any adverse effects on humans. Additionally, [(Methoxy)(phenyl)]carbene chromium pentacarbonyl has been shown to be non-mutagenic and non-carcinogenic.
Avantages Et Limitations Des Expériences En Laboratoire
[(Methoxy)(phenyl)]carbene chromium pentacarbonyl has several advantages for use in laboratory experiments. It is highly soluble in organic solvents and is relatively stable in air. Additionally, it is relatively inexpensive and can be easily synthesized from readily available starting materials. However, [(Methoxy)(phenyl)]carbene chromium pentacarbonyl is also limited by its low solubility in water, which can make it difficult to use in aqueous solutions.
Orientations Futures
The potential applications of [(Methoxy)(phenyl)]carbene chromium pentacarbonyl are vast and varied. In the future, it may be used in the synthesis of a variety of organic compounds, such as drugs and pharmaceuticals. It may also be used to develop new catalysts for asymmetric hydrogenation reactions. Additionally, [(Methoxy)(phenyl)]carbene chromium pentacarbonyl may be used to develop new catalysts for organic reactions, such as the Grubbs-Hoveyda cross-coupling reaction. Finally, [(Methoxy)(phenyl)]carbene chromium pentacarbonyl may be used in the development of materials, such as polymers, for a variety of applications.
Méthodes De Synthèse
[(Methoxy)(phenyl)]carbene chromium pentacarbonyl can be synthesized by a variety of methods, including the Grubbs-Hoveyda cross-coupling reaction and the Buchwald-Hartwig amination. In the Grubbs-Hoveyda reaction, a chromium(III) reagent is reacted with a palladium catalyst and an alkyl halide to form an organometallic intermediate. This intermediate is then reacted with an aryl halide to form the desired product, [(Methoxy)(phenyl)]carbene chromium pentacarbonyl. The Buchwald-Hartwig amination is a palladium-catalyzed reaction in which an aryl halide is reacted with an amine to form an organometallic intermediate, which is then reacted with a chromium(III) reagent to form [(Methoxy)(phenyl)]carbene chromium pentacarbonyl.
Propriétés
IUPAC Name |
carbon monoxide;[methoxy(phenyl)methylidene]chromium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O.5CO.Cr/c1-9-7-8-5-3-2-4-6-8;5*1-2;/h2-6H,1H3;;;;;; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDRINVHFSLAGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=[Cr])C1=CC=CC=C1.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8CrO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentacarbonyl(alpha-methoxybenzylidene)chromium | |
CAS RN |
27436-93-7 |
Source


|
| Record name | Pentacarbonyl(alpha-methoxybenzylidene)chromium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027436937 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

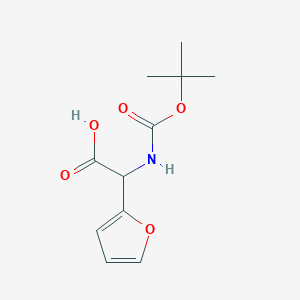
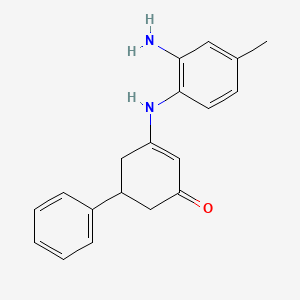
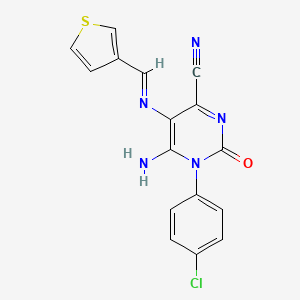
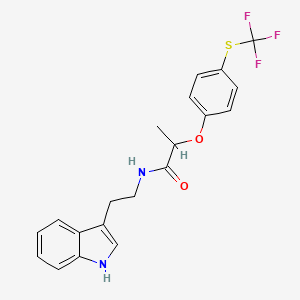
![[(Methoxy)(methyl)]carbene chromium pentacarbonyl](/img/structure/B6363438.png)
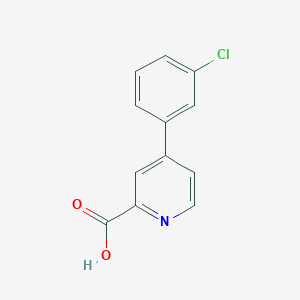
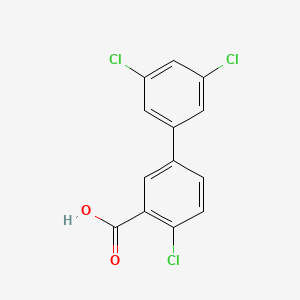
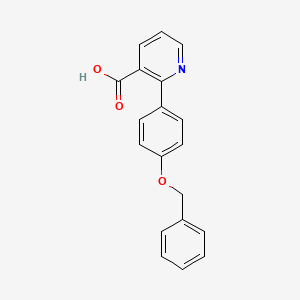

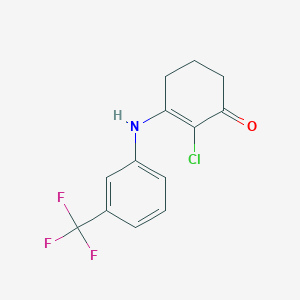
![2,2-Dichloro-N-[1-(fluoromethyl)-2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl]acetamide, 90%](/img/structure/B6363473.png)
